molecular formula C12H16ClNO2 B1453242 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 1179271-04-5

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B1453242
CAS No.: 1179271-04-5
M. Wt: 241.71 g/mol
InChI Key: FNPUQTZECOTDQY-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of signaling molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone, which is involved in the quorum sensing of Pseudomonas aeruginosa . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the quorum sensing mechanism in Pseudomonas aeruginosa, thereby altering gene expression and metabolic activities . Additionally, its interaction with specific enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role in the synthesis of signaling molecules involves the inhibition of certain enzymes, which in turn affects the production of these molecules . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activities and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, its involvement in the synthesis of signaling molecules in Pseudomonas aeruginosa highlights its role in metabolic pathways related to quorum sensing . The compound’s interaction with these pathways can affect metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 2-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is utilized in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methoxy-N-methylacetamide
  • 2-chloro-N-(2-methoxyphenyl)acetamide
  • N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Uniqueness

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is unique due to the combination of its chloro, methoxyphenyl, and methylacetamide groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPUQTZECOTDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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